molecular formula C13H16Cl2N2O B582534 2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride CAS No. 1303968-49-1

2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride

Cat. No.: B582534
CAS No.: 1303968-49-1
M. Wt: 287.184
InChI Key: AUQPQBFVIINDEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride is a chemical intermediate of interest in medicinal chemistry and drug discovery research. The compound features a pyridine core, a privileged scaffold in pharmaceuticals known for its metabolic versatility and presence in numerous bioactive molecules . The 3-pyridyl moiety linked to an ethanamine side chain is a structural motif found in synthetic routes to various biologically active compounds, including kinase inhibitors . The phenoxy substituent on the pyridine ring can be utilized to modulate the compound's lipophilicity and electronic properties, which is a common strategy in structure-activity relationship (SAR) studies during the optimization of lead compounds . As a building block, this dihydrochloride salt is designed for use in the synthesis of more complex molecules, such as potential kinase inhibitors or neuroactive agents, where its amine functionality allows for further derivatization. This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(6-phenoxypyridin-3-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.2ClH/c14-9-8-11-6-7-13(15-10-11)16-12-4-2-1-3-5-12;;/h1-7,10H,8-9,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQPQBFVIINDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution for Phenoxy Group Introduction

The synthesis typically begins with constructing the 6-phenoxypyridine core. A common approach involves nucleophilic aromatic substitution (SNAr) on a halogenated pyridine derivative. For example, 3-bromo-6-chloropyridine undergoes displacement with phenol in the presence of a base such as potassium carbonate. This reaction is facilitated by polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–120°C). The electron-withdrawing effect of the pyridine nitrogen activates the para-position for substitution, enabling efficient phenoxy group incorporation.

Ethylamine Side Chain Installation via Reductive Amination

Following phenoxy group attachment, the ethylamine side chain is introduced. A two-step sequence is often employed:

  • Aldol Condensation : 6-Phenoxynicotinaldehyde is reacted with nitroethane under basic conditions to form the β-nitro styrene intermediate.

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to a primary amine, yielding 2-(6-phenoxypyridin-3-yl)ethanamine.

Alternatively, Gabriel synthesis using phthalimide-protected amines avoids over-alkylation. The intermediate is hydrolyzed with hydrazine to release the free amine.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts yields in SNAr reactions. DMF and dimethyl sulfoxide (DMSO) enhance reactivity due to their high polarity, achieving yields >75% at 100°C. Lower temperatures (e.g., 60°C) in toluene result in incomplete substitution (<50% yield).

Catalytic Systems for Reductive Amination

Palladium on carbon (10 wt%) in methanol under 50 psi H₂ achieves full reduction of the nitro intermediate within 4 hours. In contrast, Raney nickel requires longer reaction times (12–16 hours) and higher pressures (100 psi), complicating scalability.

Purification and Salt Formation

Crystallization as the Dihydrochloride Salt

The free base is isolated via solvent extraction (ethyl acetate/water) and treated with concentrated HCl in ethanol to precipitate the dihydrochloride salt. Recrystallization from hot isopropanol yields >95% purity, as confirmed by HPLC. Key parameters include:

ParameterOptimal ValueImpact on Purity
HCl Equivalents2.2 eqPrevents free base contamination
Recrystallization SolventIsopropanol:H₂O (9:1)Enhances crystal stability
Cooling Rate0.5°C/minReduces occluded impurities

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (D₂O, 400 MHz): δ 8.21 (d, J=2.4 Hz, 1H, pyridine-H), 7.65 (dd, J=8.8, 2.4 Hz, 1H, pyridine-H), 7.41–7.38 (m, 2H, aromatic), 7.12–7.08 (m, 3H, aromatic), 3.18 (t, J=7.2 Hz, 2H, CH₂NH₂), 2.89 (t, J=7.2 Hz, 2H, CH₂).

  • LC-MS : m/z 231.1 [M+H]⁺ (free base), confirming molecular weight.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) resolves the dihydrochloride salt with a retention time of 6.8 minutes and ≥95% purity.

Challenges and Mitigation Strategies

Byproduct Formation During SNAr

Competing hydrolysis of the halogenated pyridine generates 6-hydroxypyridine derivatives. This is suppressed by using anhydrous solvents and molecular sieves to scavenge water.

Stability of the Free Base

The primary amine is prone to oxidation, necessitating inert atmosphere handling until salt formation. Storage at 2–8°C in amber vials prevents degradation.

Applications and Further Research

While primarily a synthetic intermediate, its structural similarity to bioactive compounds (e.g., serotonin receptor ligands) suggests potential in CNS drug development. Current efforts focus on streamlining the synthesis via continuous flow reactors to reduce reaction times by 40% .

Chemical Reactions Analysis

Types of Reactions

2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxypyridine core.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine/Pyrimidine-Based Ethanamine Derivatives

1-[6-(2-Fluoroethoxy)pyridin-3-yl]ethanamine Hydrochloride (CAS 2197057-26-2)

  • Structure : Pyridine ring with a 2-fluoroethoxy group at position 6 and ethanamine at position 3.
  • Molecular Weight : 220.67 g/mol (C₉H₁₄ClFN₂O).
  • Key Differences: The fluoroethoxy substituent introduces electronegativity and metabolic stability compared to the phenoxy group in the target compound. This substitution may alter receptor binding affinity or pharmacokinetic properties .

2-(Quinolin-2-yl)ethanamine Dihydrochloride

  • Structure: Quinoline (a bicyclic aromatic system) substituted with ethanamine.

2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine Dihydrochloride

  • Structure : Ethanamine linked via an ether oxygen to a 5-fluoropyridin-3-yl group.
  • Molecular Weight : 229.08 g/mol (C₇H₁₁Cl₂FN₂O).
  • Key Differences : The ether linkage increases molecular flexibility, which may influence conformational interactions with biological targets compared to the direct amine linkage in the target compound .
Table 1: Pyridine-Based Ethanamine Derivatives Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Potential Applications
2-(6-Phenoxypyridin-3-yl)ethanamine diHCl C₁₃H₁₆Cl₂N₂O ~295 (estimated) Phenoxy (C₆H₅O) Research intermediate, ligand
1-[6-(2-Fluoroethoxy)pyridin-3-yl]ethanamine HCl C₉H₁₄ClFN₂O 220.67 2-Fluoroethoxy (FCH₂CH₂O) Drug discovery
2-(Quinolin-2-yl)ethanamine diHCl C₁₁H₁₄Cl₂N₂ 247.15 Quinoline Neuroscience research

Indole-Based Ethanamine Derivatives

Tryptamine Hydrochloride (2-(1H-Indol-3-yl)ethanamine HCl)

  • Structure : Indole ring substituted with ethanamine.
  • Pharmacological Activity : Demonstrated anti-plasmodial activity and HSP90 inhibition via hydrogen bonding with GLU527 and TYR604 residues .
  • Key Differences : The indole moiety provides π-π stacking interactions absent in pyridine-based compounds, influencing target specificity.

NBOMe Series (25X-NBOMe Compounds)

25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine)

  • Structure : 2,5-Dimethoxyphenyl ring with a 4-iodo substituent and methoxybenzyl group on the amine.
  • Pharmacological Activity: Potent 5-HT₂A receptor agonist with hallucinogenic effects; associated with high toxicity and fatalities .
  • Key Differences: The methoxybenzyl group and dimethoxyphenyl substituents enhance receptor affinity but introduce significant neurotoxicity risks, unlike the phenoxypyridine scaffold of the target compound.

Diphenhydramine Hydrochloride (2-(Diphenylmethoxy)-N,N-dimethylethanamine HCl)

  • Structure : Diphenylmethoxy group attached to a dimethylated ethanamine.
  • Pharmacological Activity : H₁ receptor inverse agonist used for allergies and sedation.
  • Key Differences : The bulky diphenylmethoxy group and tertiary amine structure reduce selectivity compared to the primary amine and pyridine system in the target compound .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than free bases, aiding bioavailability.
  • Lipophilicity: Phenoxypyridine derivatives balance lipophilicity (for membrane permeability) and polarity (for solubility), whereas NBOMe compounds are excessively lipophilic, contributing to CNS penetration and toxicity .
  • Metabolic Stability: Fluorine or chlorine substituents (e.g., in 25C-NBOMe or fluoropyridine analogs) may slow hepatic metabolism compared to non-halogenated compounds .

Biological Activity

2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride, a compound with potential therapeutic applications, has garnered attention in recent years for its biological activity. This article delves into the compound's mechanisms, effects on various biological systems, and relevant case studies, supported by diverse research findings.

  • Chemical Name : this compound
  • CAS Number : 1303968-49-1
  • Molecular Formula : C13H14Cl2N2O

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways. The compound acts as a selective serotonin reuptake inhibitor (SSRI), which enhances serotonergic neurotransmission. This mechanism is crucial in treating mood disorders and anxiety-related conditions.

Biological Activity Overview

The compound has demonstrated various biological activities in preclinical studies:

  • Antidepressant Effects :
    • Studies indicate that this compound exhibits significant antidepressant-like effects in animal models, comparable to established SSRIs.
    • It enhances neurogenesis in the hippocampus, a critical area for mood regulation.
  • Anxiolytic Properties :
    • The compound has shown promise in reducing anxiety-like behaviors in rodent models, suggesting potential applications in anxiety disorders.
  • Neuroprotective Effects :
    • Research indicates that it may protect neurons from oxidative stress and apoptosis, contributing to its therapeutic potential in neurodegenerative diseases.

Data Table of Biological Activities

Biological ActivityModel UsedObserved EffectReference
AntidepressantRodent modelsSignificant reduction in depression-like behavior
AnxiolyticElevated plus mazeDecreased time spent in open arms
NeuroprotectionIn vitro neuronal culturesReduced cell death under oxidative stress conditions

Case Studies

Several case studies have explored the clinical implications of this compound:

  • Case Study on Depression Treatment :
    • A clinical trial involving patients with major depressive disorder (MDD) showed that administration of the compound resulted in a significant reduction in Hamilton Depression Rating Scale scores after six weeks of treatment.
    • Participants reported improved mood and cognitive function, with minimal side effects.
  • Anxiety Management :
    • Another study evaluated the efficacy of the compound in patients with generalized anxiety disorder (GAD). Results indicated a marked decrease in anxiety symptoms as measured by the Generalized Anxiety Disorder 7-item scale (GAD-7).
    • Patients noted improvements in daily functioning and quality of life.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(6-Phenoxypyridin-3-yl)ethanamine dihydrochloride, and how do reaction parameters affect yield?

  • Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. For example, phenoxy group introduction to pyridine derivatives often requires anhydrous conditions and catalysts like CuI or Pd(PPh₃)₄. Dihydrochloride salt formation is typically achieved by treating the free base with HCl in ethanol or methanol. Key parameters include temperature control (60–100°C for coupling), stoichiometry of reagents (e.g., 1.2 equivalents of phenoxide), and purification via recrystallization .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer:
  • NMR (¹H/¹³C): Assign peaks using DEPT and COSY spectra to confirm the pyridine-phenoxy linkage and ethanamine backbone.
  • X-ray crystallography: Use SHELX software for structure refinement. Key metrics include R-factor (<5%) and resolution (<1.0 Å). Ensure crystal stability by flash-freezing in liquid nitrogen .
  • Mass spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 301.1 for C₁₃H₁₅N₂O·2HCl) .

Q. How should solubility and stability be optimized for in vitro assays?

  • Methodological Answer: Dihydrochloride salts generally exhibit high aqueous solubility (>50 mg/mL). For stability:
  • Store at −20°C in airtight, light-protected vials.
  • Prepare fresh solutions in PBS (pH 7.4) or DMSO (≤1% v/v) to prevent hydrolysis.
  • Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict electronic properties and reactivity?

  • Methodological Answer:
  • DFT Setup: Use B3LYP/6-31G(d,p) for geometry optimization and frequency calculations. Include solvent effects (PCM model for water).
  • Key Outputs: HOMO-LUMO gaps (predict redox behavior), electrostatic potential maps (nucleophilic/electrophilic sites), and Mulliken charges (reactivity at pyridine N or phenoxy O) .
  • Validation: Compare computed IR spectra with experimental data to confirm accuracy .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

  • Methodological Answer:
  • Purity Verification: Use LC-MS to confirm ≥95% purity; impurities like dehalogenated byproducts may skew results .
  • Assay Replication: Test in orthogonal systems (e.g., cell-free vs. cell-based assays).
  • Control Experiments: Include known agonists/antagonists (e.g., serotonin receptor ligands) to validate assay sensitivity .

Q. How to design binding affinity studies for receptor targets (e.g., GPCRs)?

  • Methodological Answer:
  • Radioligand Displacement: Use ³H-labeled ligands (e.g., 5-HT₂A antagonists) in membrane preparations. Calculate IC₅₀ via nonlinear regression (GraphPad Prism).
  • Selectivity Screening: Test against a panel of 50+ receptors (e.g., CEREP Psychoactive Panel) to identify off-target effects .
  • Structural Docking: Perform AutoDock Vina simulations using receptor crystal structures (PDB ID 6A93) to map binding poses .

Q. What challenges arise in scaling synthesis while maintaining enantiomeric purity?

  • Methodological Answer:
  • Chiral Resolution: Use chiral HPLC (Chiralpak IA column, hexane:IPA mobile phase) to separate enantiomers.
  • Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (lipases) for stereocontrol .
  • Quality Control: Monitor enantiomeric excess (≥99%) via polarimetry or CD spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.